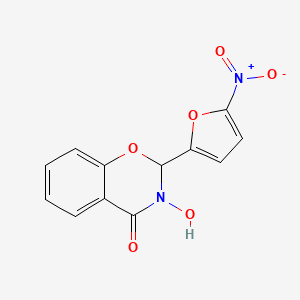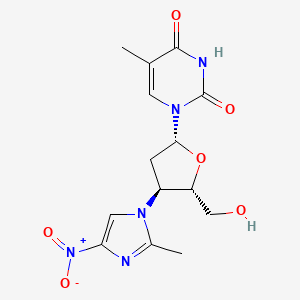
Thymidine, 3'-deoxy-3'-(2-methyl-4-nitro-1H-imidazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)-: is a synthetic nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA. This compound is characterized by the substitution of the 3’-hydroxyl group with a 2-methyl-4-nitro-1H-imidazol-1-yl group, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- typically involves multi-step organic synthesis. One common approach is the nucleophilic substitution reaction where the 3’-hydroxyl group of thymidine is replaced by the 2-methyl-4-nitro-1H-imidazol-1-yl group. This can be achieved using appropriate protecting groups and reagents to ensure selective substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to optimize yield and purity. The process typically requires stringent control of reaction conditions, such as temperature, pH, and solvent composition, to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions: Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is used to study DNA synthesis and repair mechanisms. It can be incorporated into DNA strands, allowing researchers to track and analyze DNA replication and repair processes .
Medicine: Its ability to interfere with DNA synthesis makes it a candidate for developing chemotherapeutic agents that target rapidly dividing cancer cells .
Industry: In the industrial sector, this compound is used in the production of diagnostic reagents and as a precursor for the synthesis of other biologically active molecules .
作用機序
The mechanism of action of Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- involves its incorporation into DNA strands during replication. The presence of the 2-methyl-4-nitro-1H-imidazol-1-yl group disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting cell proliferation. This makes it particularly effective against rapidly dividing cells, such as cancer cells .
類似化合物との比較
Thymidine: The natural nucleoside found in DNA.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Azidothymidine (AZT): An antiretroviral medication used to treat HIV/AIDS.
Uniqueness: Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This modification enhances its ability to interfere with DNA synthesis, making it a valuable tool in both research and therapeutic applications .
特性
CAS番号 |
132149-51-0 |
|---|---|
分子式 |
C14H17N5O6 |
分子量 |
351.31 g/mol |
IUPAC名 |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(2-methyl-4-nitroimidazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H17N5O6/c1-7-4-18(14(22)16-13(7)21)12-3-9(10(6-20)25-12)17-5-11(19(23)24)15-8(17)2/h4-5,9-10,12,20H,3,6H2,1-2H3,(H,16,21,22)/t9-,10+,12+/m0/s1 |
InChIキー |
BTVNUDPMZXRMHQ-HOSYDEDBSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=C(N=C3C)[N+](=O)[O-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=C(N=C3C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)


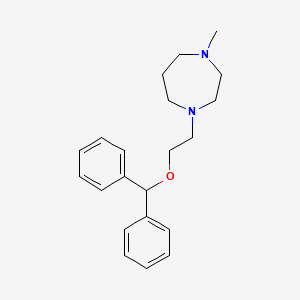
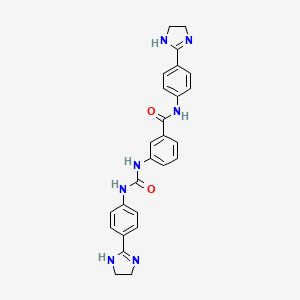
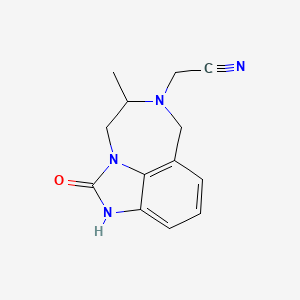
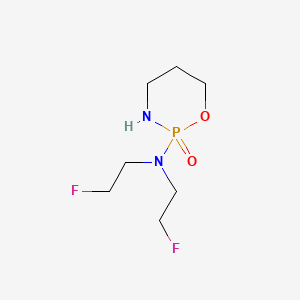
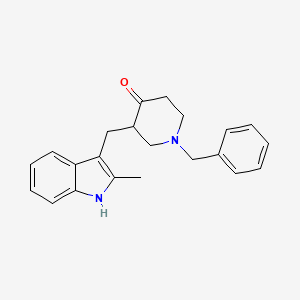

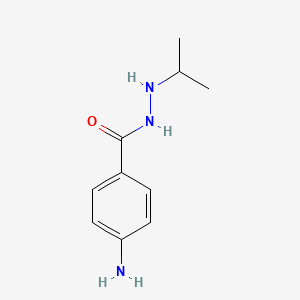
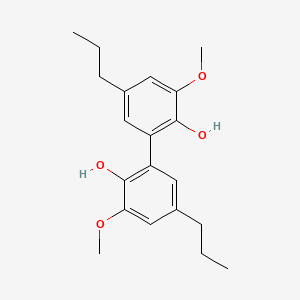
![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)
